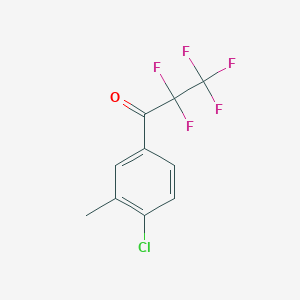

4'-Chloro-3'-methyl-2,2,3,3,3-pentafluoropropiophenone

CAS No.:

Cat. No.: VC13516288

Molecular Formula: C10H6ClF5O

Molecular Weight: 272.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClF5O |

|---|---|

| Molecular Weight | 272.60 g/mol |

| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |

| Standard InChI | InChI=1S/C10H6ClF5O/c1-5-4-6(2-3-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |

| Standard InChI Key | TVPAVSZYVAYKCJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)Cl |

Introduction

Synthesis

The synthesis of 4'-Chloro-3'-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves:

-

Starting Materials:

-

4-chloroacetophenone as the precursor for the phenyl ring.

-

Pentafluoropropionic acid derivatives for introducing the pentafluoropropionyl group.

-

-

Reaction Pathway:

-

Friedel-Crafts acylation is commonly employed to attach the pentafluoropropionyl group to the aromatic ring.

-

Catalysts such as aluminum chloride (AlCl₃) are used to facilitate the reaction.

-

-

Purification:

-

The product is purified using recrystallization or column chromatography.

-

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules due to its reactive ketone group and halogenated structure.

Material Science

The electron-withdrawing properties of fluorine make it useful in designing materials with specific electronic or thermal properties.

Pharmaceuticals

While not directly used as a drug, its derivatives may be explored for bioactive compounds due to their potential interactions with biological targets.

Safety and Handling

Due to its halogenated nature, this compound should be handled with care:

-

Toxicity: Potentially harmful if inhaled or ingested.

-

Protective Measures: Use gloves, goggles, and work in a well-ventilated area.

-

Environmental Impact: Halogenated compounds may persist in the environment; proper disposal is essential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume